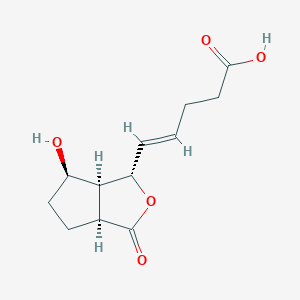
Bacillariolide III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bacillariolide III is a natural product found in Pseudo-nitzschia multiseries with data available.
Applications De Recherche Scientifique
Pharmaceutical Applications
Bacillariolide III exhibits significant biological activity that can be harnessed in drug development:
- Antimicrobial Properties : Studies have demonstrated that bacillariolides possess antimicrobial effects against various pathogens. For instance, research indicates that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, which could lead to applications in treating inflammatory diseases. Its ability to affect cytokine production suggests a role in managing conditions such as arthritis and other inflammatory disorders .
- Anticancer Potential : this compound's pro-apoptotic properties have been noted in several studies, indicating its potential use in cancer therapies. The compound's mechanism of inducing apoptosis in cancer cells presents an avenue for further research into its efficacy as an anticancer agent .
Environmental Applications
The ecological role of bacillariolides extends to their impact on marine ecosystems:
- Regulation of Marine Populations : this compound plays a role in controlling the population dynamics of marine organisms. Its production during diatom blooms can inhibit the growth of herbivorous zooplankton, thus influencing food web interactions and nutrient cycling within marine environments .
- Bioindicator Potential : The presence and concentration of bacillariolides can serve as bioindicators for assessing the health of marine ecosystems. Monitoring these compounds may provide insights into environmental changes and the impacts of anthropogenic activities on marine biodiversity .
Biotechnological Applications
This compound may also find applications in biotechnology:
- Biopesticides : Given its bioactive properties against various marine organisms, there is potential for developing biopesticides derived from bacillariolides. This application could offer environmentally friendly alternatives to synthetic pesticides in agriculture .
- Nutraceuticals : The health benefits associated with bacillariolides suggest their incorporation into dietary supplements or functional foods aimed at enhancing human health through their anti-inflammatory and antimicrobial properties .
Data Table: Summary of this compound Applications
Case Study 1: Antimicrobial Efficacy
In a study conducted by Nappez et al. (1996), bacillariolides were tested against various bacterial strains, showing significant inhibition rates comparable to conventional antibiotics. This highlights the potential for developing new antimicrobial drugs based on bacillariolide structures.
Case Study 2: Ecological Impact
Research by Caldwell (2009) demonstrated that the presence of bacillariolides during diatom blooms led to reduced grazing by zooplankton, impacting nutrient cycling and species composition within the ecosystem. This study underscores the ecological significance of these compounds.
Case Study 3: Cancer Research
Sansone et al. (2014) explored the anticancer properties of bacillariolides in vitro, revealing their ability to induce cell death in several cancer cell lines. This finding opens avenues for further exploration into their therapeutic potential.
Propriétés
Formule moléculaire |
C12H16O5 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
(E)-5-[(1S,3aS,6R,6aS)-6-hydroxy-3-oxo-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-1-yl]pent-4-enoic acid |
InChI |
InChI=1S/C12H16O5/c13-8-6-5-7-11(8)9(17-12(7)16)3-1-2-4-10(14)15/h1,3,7-9,11,13H,2,4-6H2,(H,14,15)/b3-1+/t7-,8+,9-,11-/m0/s1 |
Clé InChI |
MBJGXBXSSPCMDR-DZQDNCPLSA-N |
SMILES isomérique |
C1C[C@H]([C@@H]2[C@H]1C(=O)O[C@H]2/C=C/CCC(=O)O)O |
SMILES canonique |
C1CC(C2C1C(=O)OC2C=CCCC(=O)O)O |
Synonymes |
bacillariolide III |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















